N-(2,6-dichlorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Description
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O3S2/c1-3-9-27-21(29)18-13(16-8-7-12(2)30-16)10-31-20(18)26-22(27)32-11-17(28)25-19-14(23)5-4-6-15(19)24/h3-8,10H,1,9,11H2,2H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNYYBOKESMXGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=C(C=CC=C4Cl)Cl)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dichlorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Characteristics
- Molecular Formula: C22H17Cl2N3O3S2
- Molar Mass: 506.42 g/mol
- CAS Number: 379235-97-9
- Density: 1.49 g/cm³ (predicted)
The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The thieno[2,3-d]pyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and other kinases critical for cell cycle regulation.
- In vitro Studies : In vitro assays have demonstrated that these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The induction of apoptosis is often linked to the activation of caspases and the modulation of Bcl-2 family proteins.
Antimicrobial Activity
The compound has also shown potential antimicrobial effects:
- Broad-Spectrum Activity : Preliminary tests suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
- Synergistic Effects : When used in combination with conventional antibiotics, this compound may enhance the efficacy of existing treatments against resistant bacterial strains.
Research Findings
A summary of relevant studies is presented in the following table:
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers treated human breast cancer cells (MCF7) with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis markers after 48 hours of treatment.
Case Study 2: Antimicrobial Resistance
A clinical study assessed the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity and was effective in reducing bacterial load in infected tissue samples from animal models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Thienopyrimidines generally exhibit higher aromaticity and metabolic stability compared to saturated pyrimidinones .
Substituent Effects: The 2,6-dichlorophenyl group in the target compound vs. 2,3-dichlorophenyl () alters steric and electronic interactions. The para-chloro arrangement may enhance hydrophobic interactions in biological targets. The 5-methylfuran-2-yl group may improve solubility relative to purely aromatic substituents (e.g., dimethylphenyl in oxadixyl) .
Synthetic Efficiency: The compound in achieved an 80% yield, suggesting efficient synthesis of pyrimidinone derivatives.
Spectroscopic and Analytical Data
Table 2: NMR and Elemental Analysis Comparisons
Preparation Methods
Gewald Reaction
The Gewald reaction is a common route for constructing thiophene derivatives. For thieno[2,3-d]pyrimidines, this involves condensing 2-aminothiophenes with cyanoacetates under basic conditions.
Example Pathway :
Dieckmann Cyclization
For fused-ring systems, Dieckmann-type cyclization is employed. This method is used to synthesize bicyclic thienopyrimidines with ketone functionalities.
Key Steps :
-
Intermediate Preparation : Synthesize a thieno[2,3-d]pyrimidin-4-one intermediate via cyclization.
-
Oxidation : Introduce the 4-oxo group using oxidizing agents (e.g., DDQ or KMnO₄).
Functionalization of the Thienopyrimidine Core
Introduction of the 5-(5-Methylfuran-2-yl) Group
The 5-position substitution with a 5-methylfuran moiety is likely achieved via Suzuki-Miyaura coupling or nucleophilic aromatic substitution (S<sub>N</sub>Ar) .
Suzuki Coupling
S<sub>N</sub>Ar Reaction
Installation of the 3-Prop-2-enyl Group
The 3-position propenyl group can be introduced via alkylation or Wittig reaction :
-
Alkylation : React the thienopyrimidine with allyl bromide in the presence of a base (e.g., K₂CO₃).
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Wittig Reaction : Use an ylide reagent (e.g., Ph₃P=CH₂) to form the double bond.
Sulfanylacetamide Linkage Formation
The sulfanylacetamide group is synthesized via nucleophilic substitution or amide coupling :
Chloroacetyl Intermediate
Thiol Displacement
-
Thiol Source : 2,6-Dichlorophenylthiol.
-
Conditions : Reflux in ethanol or DMF, with a catalyst (e.g., KI).
N-(2,6-Dichlorophenyl) Group Attachment
The 2,6-dichlorophenyl group is introduced via Ullmann coupling or Buchwald-Hartwig amination :
Ullmann Coupling
Buchwald-Hartwig Amination
-
Palladium Catalyst : Pd(OAc)₂/Xantphos.
-
Amine : 2,6-Dichloroaniline.
Critical Reaction Parameters and Challenges
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Thienopyrimidine Core | Gewald reaction, Et₃N, 80°C | 60–75% | Control of regioselectivity |
| 5-Furan Substitution | Suzuki coupling, Pd(PPh₃)₄, DMF | 50–70% | Stability of boronic acid |
| 3-Propenyl Group | Allyl bromide, K₂CO₃, acetone | 65–80% | Avoiding over-alkylation |
| Sulfanylacetamide | Chloroacetyl chloride, KI, EtOH | 70–85% | Purification of intermediate |
| N-(2,6-Dichlorophenyl) | Buchwald-Hartwig, Pd/Xantphos | 55–65% | Cost of catalysts and ligands |
Alternative Methods and Optimization Strategies
Microwave-Assisted Synthesis
Microwave irradiation accelerates reactions such as S<sub>N</sub>Ar and coupling steps, reducing reaction times to minutes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
